molecular formula C13H15N7O3 B12722219 Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)- CAS No. 113458-64-3

Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)-

Cat. No.: B12722219
CAS No.: 113458-64-3
M. Wt: 317.30 g/mol
InChI Key: HHHPITTUIVCSAG-UHFFFAOYSA-N
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Description

Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)- is a complex organic compound that belongs to the class of pyrimido-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions: Introducing various functional groups to the core structure to enhance biological activity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs.

    Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. They often include various substituted derivatives with enhanced biological activity.

Scientific Research Applications

Pyrimido-triazine derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of pyrimido-triazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(5,4-d)pyrimidines: Known for their anti-cancer properties.

    Triazine derivatives: Widely used in agriculture as herbicides.

    Pyrimidine derivatives: Commonly found in nucleic acids and pharmaceuticals.

Uniqueness

Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-6,8-dimethyl-4a-(4-hydrazinophenyl)- stands out due to its unique structural features, which may confer specific biological activities not found in other similar compounds.

Properties

CAS No.

113458-64-3

Molecular Formula

C13H15N7O3

Molecular Weight

317.30 g/mol

IUPAC Name

4a-(4-hydrazinylphenyl)-6,8-dimethyl-2,4-dihydropyrimido[5,4-e][1,2,4]triazine-3,5,7-trione

InChI

InChI=1S/C13H15N7O3/c1-19-9-13(15-11(22)18-17-9,10(21)20(2)12(19)23)7-3-5-8(16-14)6-4-7/h3-6,16H,14H2,1-2H3,(H2,15,18,22)

InChI Key

HHHPITTUIVCSAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NNC(=O)NC2(C(=O)N(C1=O)C)C3=CC=C(C=C3)NN

Origin of Product

United States

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